1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride
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Overview
Description
1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H14BrClFN and a molecular weight of 294.59 g/mol . It is a piperidine derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper . Industrial production methods may involve large-scale reactions in controlled environments to ensure purity and yield.
Chemical Reactions Analysis
1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium iodide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
- 1-(3-Chloro-5-fluorophenyl)piperidine hydrochloride
- 1-(3-Bromo-4-fluorophenyl)piperidine hydrochloride
- 1-(3-Bromo-5-methylphenyl)piperidine hydrochloride
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN.ClH/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14;/h6-8H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKGOCKBYCONPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)Br)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682131 |
Source
|
Record name | 1-(3-Bromo-5-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-61-3 |
Source
|
Record name | Piperidine, 1-(3-bromo-5-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromo-5-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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